Welcome to the BenchChem Online Store!
molecular formula C9H18N2 B1607380 2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE CAS No. 556-72-9

2,2,4,4,6-PENTAMETHYL-2,3,4,5-TETRAHYDROPYRIMIDINE

Cat. No. B1607380
M. Wt: 154.25 g/mol
InChI Key: PIFBMJMXJMZZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03959298

Procedure details

A solution of 19 g. of p-toluenesulfonic acid monohydrate in 40 ml. of acetone was added dropwise to a solution of 15.5 g. of acetonine in 30 ml. of acetone under cooling to 0°-5°C. and under stirring, to form p-toluenesulfonic acid salt of acetonine. The mixture was stirred at 25°C. for 10 hours to effect the reaction and cooled with ice. Crystals thus formed were filtered out and washed with cold acetone and the washing was combined with the filtrate and concentrated. The concentration residue was extracted with benzene. The benzene solution was washed with 20% aqueous sodium hydrogencarbonate solution and dried with anhydrous potassium carbonate. Benzene was then distilled out. The residue was subjected to distillation under reduced pressure to obtain 13.5 g. of triacetonamine in the form of pale yellow liquid boiling at 79°C./6 mmHg. Yield, 86.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[C:2]1([CH3:12])[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH3:13][C:14]1[CH2:19][C:18]([CH3:21])([CH3:20])[NH:17][C:16]([CH3:23])([CH3:22])[N:15]=1>CC(C)=O>[C:2]1([CH3:12])[CH:3]=[CH:4][C:5]([S:8]([OH:11])(=[O:9])=[O:10])=[CH:6][CH:7]=1.[CH3:13][C:14]1[CH2:19][C:18]([CH3:21])([CH3:20])[NH:17][C:16]([CH3:23])([CH3:22])[N:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(NC(C1)(C)C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Type
product
Smiles
CC1=NC(NC(C1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.